molecular formula C11H11BrO B8199297 2-Bromo-1,3,4-trimethyl-5-(prop-2-yn-1-yloxy)benzene

2-Bromo-1,3,4-trimethyl-5-(prop-2-yn-1-yloxy)benzene

Cat. No.: B8199297
M. Wt: 239.11 g/mol
InChI Key: IJCJDJYYOHUPFI-UHFFFAOYSA-N
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Description

2-Bromo-1,3,4-trimethyl-5-(prop-2-yn-1-yloxy)benzene is an organic compound characterized by a bromine atom, three methyl groups, and a prop-2-yn-1-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3,4-trimethyl-5-(prop-2-yn-1-yloxy)benzene typically involves the bromination of 1,3,4-trimethyl-5-(prop-2-yn-1-yloxy)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3,4-trimethyl-5-(prop-2-yn-1-yloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,3,4-trimethyl-5-(prop-2-yn-1-yloxy)benzene.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 1,3,4-trimethyl-5-(prop-2-yn-1-yloxy)benzene.

Scientific Research Applications

2-Bromo-1,3,4-trimethyl-5-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,4-trimethyl-5-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets. The bromine atom and the prop-2-yn-1-yloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trimethyl-2-(prop-2-yn-1-yloxy)benzene
  • 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
  • 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
  • 4-(Prop-2-yn-1-yloxy)benzonitrile

Uniqueness

2-Bromo-1,3,4-trimethyl-5-(prop-2-yn-1-yloxy)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. The combination of the bromine atom with the prop-2-yn-1-yloxy group and the methyl groups makes this compound versatile for various chemical transformations and applications.

Properties

IUPAC Name

2-bromo-1,3-dimethyl-5-prop-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-4-5-13-10-6-8(2)11(12)9(3)7-10/h1,6-7H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCJDJYYOHUPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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